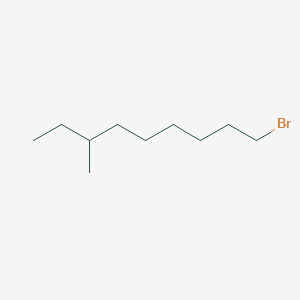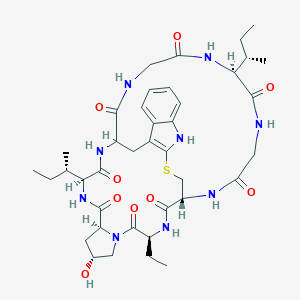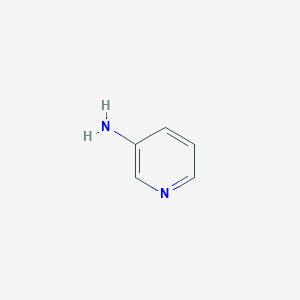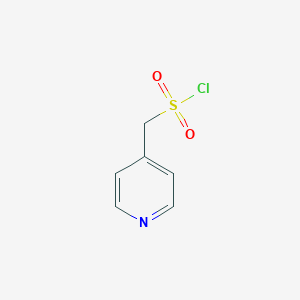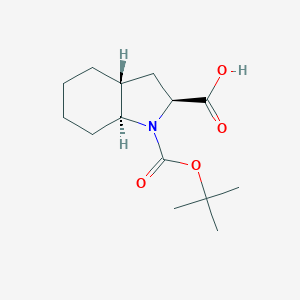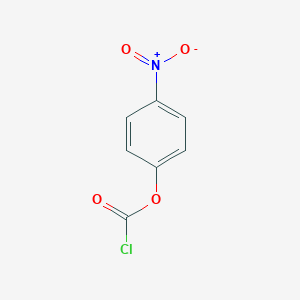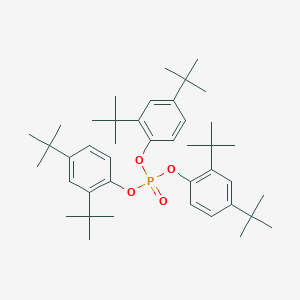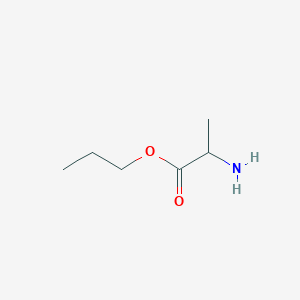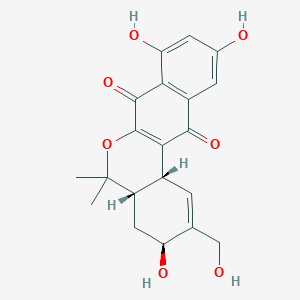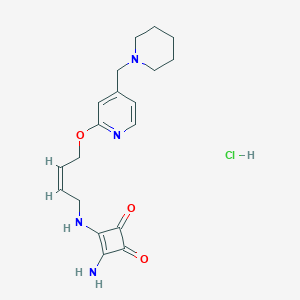
Pibutidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pibutidine hydrochloride is a chemical compound that belongs to the family of histamine H2 receptor antagonists. It is a white crystalline powder that is soluble in water and has a molecular weight of 331.85 g/mol. Pibutidine hydrochloride is commonly used as an anti-ulcer drug due to its ability to reduce the production of gastric acid.
Aplicaciones Científicas De Investigación
Metabolite Characterization and Detection
Characterization of Urinary Metabolites : Kato et al. (1999) utilized liquid chromatography/tandem mass spectrometry (LC/MS/MS) to characterize the metabolic products of Pibutidine hydrochloride in human urine. This method enabled the detection of eight metabolites directly from a crude biological matrix without prior extraction, facilitating rapid screening and confirmation of Pibutidine-related compounds in urine (Kato, Jingu, Ogawa, & Higuchi, 1999).
Determination in Human Plasma : In a study by Kato et al. (2000), LC-MS/MS was used for the quantitative examination of Pibutidine metabolites in human plasma. This method was crucial for simultaneous determination of Pibutidine and its four metabolites in plasma samples from volunteers (Kato, Jingu, Ogawa, & Higuchi, 2000).
Quantification in Human Urine : Another study by Kato et al. (2000) developed a method for rapid quantitative determination of Pibutidine in human urine using liquid chromatography-tandem mass spectrometry. This method was validated for its accuracy and precision, providing a robust approach for investigating the urinary excretion of Pibutidine (Kato, Jingu, Ogawa, & Higuchi, 2000).
Pharmacological Effects and Interactions
Effect on Nitric Oxide Production : Kiuchi et al. (1998) studied the effect of Pibutidine hydrochloride on nitric oxide production in rat gastric mucosa. They found that Pibutidine stimulated gastric mucosal nitric oxide production, suggesting its involvement in the drug's pharmacological effect (Kiuchi, Isobe, Kijima, Higuchi, & Fukushima, 1998).
Interaction with Canine Cloned H2-Receptor : Kaku et al. (1999) investigated Pibutidine hydrochloride's effect on [H]tiotidine binding to canine cloned H2-receptor-expressed Hepa cells. They found that Pibutidine displaced the binding in a concentration-dependent manner, indicating a potent interaction with the H2-receptor (Kaku, Isobe, Kiuchi, Tanaka, Muramatsu, & Higuchi, 1999).
Role in Gastric Mucosal Protection : Kiuchi et al. (1998) also explored Pibutidine hydrochloride's role in protecting gastric mucosal lesions in rats. They found that endogenous nitric oxide and prostaglandins were implicated in the gastric mucosal protection induced by Pibutidine (Kiuchi, Isobe, Kijima, Saitoh, & Higuchi, 1998).
Propiedades
Número CAS |
126463-66-9 |
|---|---|
Nombre del producto |
Pibutidine hydrochloride |
Fórmula molecular |
C19H25ClN4O3 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
3-amino-4-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C19H24N4O3.ClH/c20-16-17(19(25)18(16)24)22-7-2-5-11-26-15-12-14(6-8-21-15)13-23-9-3-1-4-10-23;/h2,5-6,8,12,22H,1,3-4,7,9-11,13,20H2;1H/b5-2-; |
Clave InChI |
ODBOENMSSFCACZ-PVOKDAACSA-N |
SMILES isomérico |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=C(C(=O)C3=O)N.Cl |
SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl |
SMILES canónico |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=C(C(=O)C3=O)N.Cl |
Sinónimos |
3-amino-4-(4-(4-(1-piperidinomethyl)-2-pyridyloxy)-2-butenylamino)-3-cyclobutene-1,2-dione IT 066 IT-066 pibutidine hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



